

# CCT68127: A Technical Guide to its Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

CCT68127 is a potent, orally bioavailable, small-molecule inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK2 and CDK9.[1][2] Developed as a second-generation analog of seliciclib (R-roscovitine), CCT68127 exhibits enhanced potency and selectivity, positioning it as a significant tool in cancer research and a potential therapeutic agent.[1][3] This document provides an in-depth overview of the chemical structure, properties, and biological activity of CCT68127, including detailed experimental protocols and visualizations of its mechanism of action.

## **Chemical Structure and Properties**

**CCT68127** is a tri-substituted purine derivative. The chemical structure of **CCT68127** is presented below, alongside its key chemical properties.

Table 1: Chemical Properties of CCT68127



| Property          | Value                                                                                       | Reference          |
|-------------------|---------------------------------------------------------------------------------------------|--------------------|
| IUPAC Name        | (2R,3S)-3-[[9-(propan-2-yl)-6-<br>(pyridin-3-ylmethylamino)purin-<br>2-yl]amino]pentan-2-ol | MedKoo Biosciences |
| Synonyms          | CCT-068127, αSβR-21                                                                         | MedChemExpress[1]  |
| CAS Number        | 660822-23-1                                                                                 | MedKoo Biosciences |
| Molecular Formula | C19H27N7O                                                                                   | MedKoo Biosciences |
| Molecular Weight  | 369.47 g/mol                                                                                | MedKoo Biosciences |
| Appearance        | White to off-white solid                                                                    | N/A                |
| Solubility        | Soluble in DMSO                                                                             | MedKoo Biosciences |
| Storage           | Store at -20°C for long-term storage                                                        | MedKoo Biosciences |

## **Biological Activity and Mechanism of Action**

**CCT68127** functions as an ATP-competitive inhibitor of CDK2 and CDK9. The inhibition of these kinases disrupts key cellular processes, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.

#### **Inhibition of CDK2 and Cell Cycle Progression**

CDK2, in complex with Cyclin E or Cyclin A, is a critical regulator of the G1/S phase transition of the cell cycle. A key substrate of CDK2 is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis. By inhibiting CDK2, **CCT68127** prevents the phosphorylation of Rb, maintaining it in its active, growth-suppressive state. This leads to a G1 cell cycle arrest.





Click to download full resolution via product page

CDK2/Rb Signaling Pathway Inhibition by CCT68127.

#### Inhibition of CDK9 and Transcriptional Regulation

CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the transition from abortive to productive gene transcription. Inhibition of CDK9 by CCT68127 leads to reduced RNAPII phosphorylation, resulting in the downregulation of the transcription of short-lived mRNAs, many of which encode anti-apoptotic proteins and oncogenes like MYC. This transcriptional repression contributes to the pro-apoptotic effects of CCT68127.



Click to download full resolution via product page

CDK9/RNAPII Pathway Inhibition by CCT68127.

## **Quantitative Biological Data**

The inhibitory activity of **CCT68127** has been quantified against a panel of kinases and in various cancer cell lines.



Table 2: In Vitro Kinase Inhibitory Activity (IC50)



| Kinase         | CCT68127 IC <sub>50</sub> (μM) | Seliciclib IC₅₀ (μM) | Reference                                                                                        |
|----------------|--------------------------------|----------------------|--------------------------------------------------------------------------------------------------|
| CDK1/cyclin B  | 1.12                           | 16.5                 | Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor[1] |
| CDK2/cyclin E  | 0.02                           | 0.45                 | Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor[1] |
| CDK4/cyclin D1 | >10                            | >10                  | Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor[1] |
| CDK5/p25       | 0.04                           | 0.6                  | Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor[1] |
| CDK7/cyclin H  | 2.5                            | 4.1                  | Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor[1] |
| CDK9/cyclin T  | 0.04                           | 0.44                 | Molecular profiling and combinatorial activity of                                                |



## Foundational & Exploratory

Check Availability & Pricing

CCT068127: a potent CDK2 and CDK9 inhibitor[1]

Table 3: Anti-proliferative Activity in Human Cancer Cell Lines (GI<sub>50</sub>)



| Cell Line | Cancer Type | CCT68127 GI <sub>50</sub><br>(μΜ) | Seliciclib Gl₅₀<br>(μΜ) | Reference                                                                                        |
|-----------|-------------|-----------------------------------|-------------------------|--------------------------------------------------------------------------------------------------|
| HT29      | Colon       | 0.7                               | 15.1                    | Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor[1] |
| HCT116    | Colon       | 0.4                               | 11.2                    | Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor[1] |
| SW620     | Colon       | 0.4                               | 12.8                    | Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor[1] |
| A375      | Melanoma    | 0.5                               | 8.9                     | Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor[1] |
| SK-MEL-28 | Melanoma    | 0.5                               | 11.5                    | Molecular profiling and combinatorial activity of CCT068127: a                                   |



potent CDK2 and CDK9 inhibitor[1]

## Experimental Protocols Sulforhodamine B (SRB) Assay for Cell Proliferation

This protocol is used to determine the anti-proliferative effects of CCT68127.





Click to download full resolution via product page

Workflow for the Sulforhodamine B (SRB) Assay.



#### Methodology:

- Cell Seeding: Seed cells in 96-well plates at a density of 1,000-2,000 cells per well and allow them to attach overnight.
- Compound Addition: Add serial dilutions of CCT68127 to the wells.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Fixation: Gently add 50 μL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
- Washing: Wash the plates five times with deionized water.
- Staining: Add 100  $\mu$ L of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
- Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye.
- Solubilization: Add 200  $\mu$ L of 10 mM Tris base (pH 10.5) to each well to solubilize the protein-bound dye.
- Absorbance Reading: Measure the optical density at 510 nm using a microplate reader.

#### **Cell Cycle Analysis by Flow Cytometry**

This protocol is used to assess the effect of **CCT68127** on cell cycle distribution.

#### Methodology:

- Cell Treatment: Treat cells with the desired concentration of CCT68127 for the indicated time.
- Harvesting: Harvest both adherent and floating cells and wash with PBS.
- Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.



- Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100
  μg/mL RNase A and 50 μg/mL propidium iodide.
- Incubation: Incubate in the dark at room temperature for 30 minutes.
- Analysis: Analyze the DNA content by flow cytometry.

#### **Western Blot Analysis**

This protocol is used to detect changes in protein expression and phosphorylation following treatment with **CCT68127**.

#### Methodology:

- Cell Lysis: Treat cells with CCT68127, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., antiphospho-Rb, anti-total-Rb, anti-phospho-RNAPII, anti-GAPDH) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRPconjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

## Conclusion



**CCT68127** is a highly potent and selective inhibitor of CDK2 and CDK9 with significant antiproliferative activity across a range of cancer cell lines. Its well-defined mechanism of action, involving the disruption of cell cycle progression and transcriptional regulation, makes it a valuable probe for studying CDK biology and a promising candidate for further preclinical and clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Sulforhodamine B (SRB) Assay Protocol Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. SRB assay for measuring target cell killing [protocols.io]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- To cite this document: BenchChem. [CCT68127: A Technical Guide to its Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585004#cct68127-structure-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com